molecular formula C7H2BrF5 B3110696 3-Bromo-4,5-difluorobenzotrifluoride CAS No. 1805119-88-3

3-Bromo-4,5-difluorobenzotrifluoride

Cat. No.: B3110696
CAS No.: 1805119-88-3
M. Wt: 260.99 g/mol
InChI Key: MYXGXAKANXIUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4,5-difluorobenzotrifluoride is a versatile halogenated aromatic intermediate designed for advanced research and development. Its structure, featuring bromine and fluorine substituents on a benzotrifluoride core, makes it a valuable scaffold in organofluorine chemistry. The bromine atom serves as a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of complex biaryl structures. The electron-withdrawing trifluoromethyl group enhances the molecule's lipophilicity and metabolic stability, which is a crucial property in the design of active pharmaceutical ingredients (APIs) and agrochemicals. This compound is particularly useful for synthesizing libraries of novel compounds for high-throughput screening in drug discovery programs. It is also employed in materials science for creating monomers and polymers with specific electronic or thermal properties. Strictly for research purposes and not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,3-difluoro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXGXAKANXIUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 4,5 Difluorobenzotrifluoride and Its Precursors

De Novo Synthesis of 3-Bromo-4,5-difluorobenzotrifluoride

The de novo synthesis of this compound involves building the molecule from simpler precursors by strategically introducing the bromine, fluorine, and trifluoromethyl substituents onto the benzene (B151609) ring.

Halogenation Strategies

Halogenation strategies are fundamental to the synthesis of polyhalogenated aromatic compounds. These approaches include the direct and regioselective introduction of bromine onto a difluorobenzotrifluoride scaffold or the selective replacement of other halogens with fluorine on a suitable precursor.

The direct bromination of a difluorobenzotrifluoride derivative, such as 4,5-difluorobenzotrifluoride, is a primary route to obtaining the target molecule. This reaction is an electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the existing substituents: the trifluoromethyl (-CF₃) group and the two fluorine atoms. The -CF₃ group is a strong deactivating and meta-directing group, while fluorine atoms are deactivating yet ortho-, para-directing. acs.org

In the case of 4,5-difluorobenzotrifluoride, the desired substitution at the 3-position is ortho to the fluorine at C4 and meta to both the -CF₃ group at C1 and the fluorine at C5. The synthesis of related compounds like 3-bromo-4-fluorobenzotrifluoride (B1329879) often proceeds via electrophilic bromination of p-fluorobenzotrifluoride. The reaction typically employs a brominating agent in the presence of a catalyst to polarize the bromine molecule, enhancing its electrophilicity. Common reagents include N-bromosuccinimide (NBS) or molecular bromine (Br₂) with a Lewis acid catalyst like ferric bromide (FeBr₃).

For the synthesis of 3-bromo-4-fluoronitrobenzene, a related structure, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been used as an effective brominating agent in acetic acid, achieving high yields under mild conditions. researchgate.net Similar conditions can be adapted for difluorobenzotrifluoride substrates.

Table 1: Conditions for Electrophilic Bromination of Fluorinated Aromatic Compounds

PrecursorBrominating AgentCatalyst/SolventKey ConditionsProductReference
p-FluorobenzotrifluorideBromine (Br₂)Ferric bromide (FeBr₃)Controlled temperature3-Bromo-4-fluorobenzotrifluoride
4-FluoronitrobenzeneDBDMHAcetic Acid15°C, 3h3-Bromo-4-fluoronitrobenzene researchgate.net
4-FluorobenzaldehydeSodium Bromide/Sodium Hypochlorite (B82951)Dichloromethane (B109758)/HClUltrasonic waves3-Bromo-4-fluorobenzaldehyde (B1265969) google.com

An alternative strategy involves synthesizing the target compound from precursors that already contain the bromine and trifluoromethyl groups in the desired orientation. In this approach, other halogen atoms, typically chlorine, are selectively replaced by fluorine. This halogen exchange (Halex) reaction is a form of nucleophilic aromatic substitution (SNAr).

The precursor for such a synthesis could be a compound like 3-bromo-4,5-dichlorobenzotrifluoride. The SNAr reaction is facilitated by the electron-withdrawing nature of the trifluoromethyl group, which activates the aromatic ring towards nucleophilic attack. The reaction is typically carried out using a fluoride (B91410) ion source, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

In addition to nucleophilic methods, electrophilic fluorinating reagents can be employed, particularly when the substrate is activated towards electrophilic attack. Reagents like Selectfluor® can achieve selective fluorination of aromatic compounds. researchgate.netrsc.org Theoretical studies suggest that the mechanism for fluorination with Selectfluor often proceeds via a single electron transfer (SET) pathway, which is generally preferred over a direct Sₙ2 mechanism. researchgate.netrsc.org

Introduction of Trifluoromethyl Group on Pre-existing Halogenated Arenes

A widely used and versatile approach to synthesizing benzotrifluorides involves the introduction of the -CF₃ group onto an aromatic ring that already possesses the required halogen substitution pattern. The precursor for this compound would be a 1-bromo-2,3-difluorobenzene (B1273032) derivative with a suitable functional group for trifluoromethylation, such as an iodo or bromo substituent. This transformation can be achieved through either nucleophilic or electrophilic trifluoromethylation methods. nih.gov

Nucleophilic trifluoromethylation involves the reaction of an aryl halide with a reagent that serves as a source of a nucleophilic trifluoromethyl anion (CF₃⁻) or its equivalent.

One of the most prominent reagents for this purpose is trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent. wikipedia.org This reagent allows for the safe and efficient transfer of a CF₃ group to various substrates. wikipedia.orgrsc.orgresearchgate.net The reaction is typically initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF), which generates the active trifluoromethyl anion.

Another powerful method is the copper-catalyzed trifluoromethylation of aryl halides. This approach has seen significant development, evolving from stoichiometric copper-mediated reactions to highly efficient catalytic systems. acs.orgbeilstein-journals.org Aryl iodides are generally more reactive than aryl bromides, though methods for the trifluoromethylation of aryl bromides and even chlorides have been developed. acs.orgresearchgate.net A variety of CF₃ sources can be used in conjunction with copper catalysts, including inexpensive and readily available trifluoroacetates. nih.govresearchgate.net

Table 2: Selected Copper-Catalyzed Nucleophilic Trifluoromethylation Systems

Aryl HalideCF₃ SourceCatalyst / LigandSolventTemperature (°C)Yield (%)Reference
Aryl IodidesCF₃CO₂NaCuINMP120Good to Excellent nih.gov
Aryl IodidesMethyl Trifluoroacetate (MTFA)CuIDMF120Good to Excellent nih.gov
Aryl BromidesMethyl Trifluoroacetate (MTFA)CuI / 1,10-phenanthrolineDMF120Good researchgate.net
Aryl IodidesTESCF₃CuIDMF8070-90 beilstein-journals.org

Electrophilic trifluoromethylation involves the reaction of a carbon nucleophile, such as an organometallic species (e.g., Grignard or organolithium reagent) derived from the aryl halide, with an electrophilic trifluoromethylating agent ("CF₃⁺" source). More recently, methods for the direct C-H trifluoromethylation of arenes have also been developed. researchgate.net

A range of stable and effective electrophilic trifluoromethylating reagents have been synthesized, making this approach increasingly accessible. beilstein-journals.orgchem-station.com These reagents are broadly classified into two main categories:

Hypervalent Iodine Reagents : Often referred to as Togni's reagents, these are λ³-iodanes that are highly effective for the trifluoromethylation of a wide variety of nucleophiles, including arenes, heteroarenes, and silyl (B83357) enol ethers. beilstein-journals.orgresearchgate.netacs.org

Sulfonium Salts : Developed by Yagupolskii and later expanded by Umemoto, these are S-(trifluoromethyl)diarylsulfonium salts. beilstein-journals.orgchem-station.com These reagents are powerful electrophiles capable of transferring a CF₃ group to C-, S-, and P-nucleophiles. beilstein-journals.org

The reaction of an aryl Grignard or aryllithium, prepared from a precursor like 1-bromo-2,3-difluoro-5-iodobenzene, with one of these electrophilic reagents would install the trifluoromethyl group to complete the synthesis.

Table 3: Common Electrophilic Trifluoromethylating Reagents

Reagent ClassExample Reagent NameKey FeaturesReference
Hypervalent IodineTogni's Reagent I (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)Bench-stable, wide substrate scope researchgate.netchem-station.comacs.org
Sulfonium SaltsUmemoto's Reagent (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate)Highly reactive, effective for various nucleophiles beilstein-journals.orgchem-station.com
SulfoximinesShibata-Johnson ReagentStable, used for C-H trifluoromethylation chem-station.com
Radical Trifluoromethylation Pathways

The direct introduction of a trifluoromethyl (CF₃) group onto an aromatic ring via a radical mechanism is a powerful and modern synthetic tool. This approach typically involves the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, which then adds to the aromatic substrate. For the synthesis of this compound, this pathway would conceptually start from 1-bromo-2,3-difluorobenzene.

The generation of the •CF₃ radical is often achieved using specialized reagents, with two of the most prominent classes being Togni's reagents and Umemoto's reagents. nih.gov These reagents serve as electrophilic sources of the CF₃ group but can generate the •CF₃ radical under appropriate conditions, such as photoredox catalysis. nih.govbeilstein-journals.org

The general mechanism for a photoredox-catalyzed radical trifluoromethylation is initiated by the excitation of a photocatalyst (like Ru(bpy)₃²⁺ or Ir(ppy)₃) with visible light. nih.govnih.gov The excited photocatalyst then engages in a single-electron transfer (SET) with the trifluoromethylating agent (e.g., Umemoto's or Togni's reagent), reducing it to generate the trifluoromethyl radical. beilstein-journals.org This highly reactive radical then adds to the aromatic ring of the substrate, such as 1-bromo-2,3-difluorobenzene, forming a cyclohexadienyl radical intermediate. Subsequent oxidation of this intermediate and deprotonation yields the final trifluoromethylated aromatic product. nih.gov

Table 1: Common Reagents for Radical Trifluoromethylation

Reagent Class Example Compound Activation Method
Togni's Reagents 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one Photoredox Catalysis, Copper Catalysis
Umemoto's Reagents S-(Trifluoromethyl)dibenzothiophenium salts Photoredox Catalysis, Transition Metal Catalysis

| Langlois' Reagent | Sodium trifluoromethanesulfinate (CF₃SO₂Na) | Oxidation, Photoredox Catalysis |

The regioselectivity of the radical addition is a crucial aspect. The trifluoromethyl radical is generally considered electrophilic in nature. Therefore, its addition to the 1-bromo-2,3-difluorobenzene ring would be directed by the existing substituents. The fluorine atoms are weakly activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. The trifluoromethylation would likely occur at the positions most activated towards radical attack, influenced by a combination of electronic and steric factors.

Conversion from Related Halogenated Benzotrifluorides

Interconversion from 3-Chloro-4,5-difluorobenzotrifluoride

The conversion of an aryl chloride to an aryl bromide is a challenging transformation that is not commonly employed as a primary synthetic strategy. Halogen exchange reactions (Halex) on aromatic rings, such as the Finkelstein reaction, typically favor the formation of more stable aryl-halogen bonds. The bond dissociation energy for a C-F bond is significantly higher than for C-Cl, which is in turn higher than for C-Br. Consequently, reactions that substitute a lighter halogen for a heavier one (e.g., Cl to Br) are thermodynamically disfavored.

While specialized methods involving transition metal catalysis or multi-step sequences exist for certain substrates, a direct, high-yielding interconversion of 3-Chloro-4,5-difluorobenzotrifluoride to this compound is not a standard or documented synthetic route. Synthetic strategies almost invariably focus on introducing the desired bromine atom from a more accessible precursor rather than attempting a difficult halogen interconversion on a highly functionalized and electron-deficient ring.

Strategies from other Positional Isomers or Polybrominated Analogues

A more viable strategy for synthesizing this compound involves starting from a precursor that allows for the regioselective introduction of the bromine atom. This is often achieved by leveraging the directing effects of other functional groups, which are later removed or converted. A common approach for synthesizing specific isomers of halogenated aromatics is through the Sandmeyer reaction, starting from a corresponding aniline.

For instance, the synthesis could begin with 3-amino-4,5-difluorobenzotrifluoride. The amino group can be converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid. The subsequent treatment of this diazonium salt with a copper(I) bromide (CuBr) solution would replace the diazonium group with a bromine atom, yielding the target molecule, this compound. This method provides excellent regiochemical control, as the position of the bromine atom is determined by the position of the amino group in the starting material.

Another theoretical approach could involve the selective debromination of a polybrominated analogue. For example, if a dibromo-4,5-difluorobenzotrifluoride could be synthesized, it might be possible to remove one of the bromine atoms selectively. Reductive debromination can sometimes be controlled based on the steric and electronic environment of the different bromine atoms. However, achieving high selectivity in such a reaction can be difficult, and this route is generally less direct than building the molecule from a regiochemically defined precursor like an aniline.

Green Chemistry Principles in this compound Synthesis

Solvent Selection and Reduction Strategies

The choice of solvent is a primary focus in green chemistry. Traditional syntheses of fluorinated aromatic compounds often use chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE), which are associated with environmental and health concerns. chemicalbook.com Green chemistry encourages the replacement of these with more benign alternatives.

Table 2: Green Solvent Considerations for Synthesis Steps

Synthesis Step Traditional Solvent Greener Alternative(s) Rationale for Change
Bromination Dichloromethane, Acetic Acid Acetonitrile (B52724), 2-MeTHF, Cyclopentyl methyl ether (CPME) Reduced toxicity, better biodegradability, derived from renewable sources (for 2-MeTHF).
Radical Trifluoromethylation Dichloroethane (DCE), Acetonitrile Acetonitrile, Dimethyl carbonate (DMC) Acetonitrile is often necessary for solubility and reaction performance, but minimizing its use or exploring alternatives like DMC is preferable.

| Work-up/Extraction | Dichloromethane, Chloroform | Ethyl acetate, Methyl tert-butyl ether (MTBE) | Lower toxicity and environmental persistence. |

Solvent reduction strategies are also critical. This can involve using higher concentration reaction mixtures or exploring solvent-free reaction conditions where feasible. For example, some bromination reactions can be carried out using the liquid substrate itself or under neat conditions with a solid brominating agent like N-bromosuccinimide (NBS).

Atom Economy Considerations in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal reaction has 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

The synthesis of this compound can be evaluated using this metric:

Therefore, while direct C-H functionalization appears elegant, a full green chemistry assessment must include the synthesis of the reagents themselves. The development of catalytic methods that use a simple and abundant CF₃ source remains a key goal for improving the atom economy of trifluoromethylation reactions.

Sustainable Reagent Utilization and Catalyst Reuse in the Synthesis of this compound and its Precursors

The growing emphasis on green chemistry has spurred research into more sustainable synthetic methodologies for halogenated aromatic compounds, including this compound and its precursors. jk-sci.com Key areas of focus include the use of less hazardous and more efficient reagents, the development of recyclable catalysts, and the implementation of processes that minimize waste and energy consumption. jocpr.com

One of the primary metrics for evaluating the sustainability of a chemical process is atom economy, which measures the efficiency with which atoms from the reactants are incorporated into the desired product. wikipedia.orgacs.org Traditional bromination methods often utilize elemental bromine, which can lead to the formation of stoichiometric amounts of hydrogen bromide (HBr) as a byproduct, thus lowering the atom economy. researchgate.net

Advancements in Sustainable Brominating Reagents

To address the drawbacks of using elemental bromine, researchers have explored alternative brominating agents that offer improved safety profiles and higher atom economy. N-Bromosuccinimide (NBS) is a widely used reagent for allylic and benzylic brominations, and it can also be employed for the bromination of activated aromatic rings. wikipedia.orgmasterorganicchemistry.com The use of NBS can be more selective and easier to handle than liquid bromine. masterorganicchemistry.com Furthermore, the succinimide (B58015) byproduct can potentially be recovered and reconverted to NBS, adding to the sustainability of the process. researchgate.net

Another approach involves the in-situ generation of the brominating species. For instance, the combination of an alkali metal bromide like sodium bromide (NaBr) with an oxidant such as Oxone or sodium hypochlorite offers a safer alternative to handling elemental bromine. organic-chemistry.orggoogle.com A patented method for the synthesis of 3-bromo-4-fluorobenzaldehyde, a related precursor, utilizes sodium bromide with hydrochloric acid and sodium hypochlorite, a process that avoids the direct use of bromine and does not require a catalyst. google.com

Recent research has also focused on using catalytic systems in conjunction with less reactive bromine sources. For example, vanadium pentoxide has been shown to effectively catalyze the bromination of aromatic substrates using tetrabutylammonium bromide in the presence of hydrogen peroxide, under mild conditions. organic-chemistry.org Iodobenzene has been investigated as a recyclable catalyst for the regioselective monobromination of electron-rich aromatic compounds. organic-chemistry.org

A particularly green approach involves the use of recyclable brominating systems in aqueous media. An aqueous calcium bromide (CaBr₂)–bromine system has been demonstrated as an efficient and recyclable reagent for the bromination of various aromatic compounds at room temperature, eliminating the need for organic solvents and metal catalysts. rsc.org The hydrogen bromide byproduct can be neutralized to generate more CaBr₂, allowing for the regeneration and reuse of the brominating agent for several cycles with consistent yields. rsc.org

Below is a comparison of different bromination methods that could be adapted for the synthesis of this compound precursors.

Table 1: Comparison of Bromination Methods for Aromatic Compounds
Brominating SystemSubstrate ExampleCatalyst/AdditiveSolventKey Sustainability FeatureReference
Br₂Phenols, AnilinesNone/Lewis AcidVarious Organic SolventsTraditional method, often with low atom economy. researchgate.net
N-Bromosuccinimide (NBS)Activated ArenesNone/Radical InitiatorAcetonitrile/CCl₄Safer handling than Br₂, potential for byproduct recycling. researchgate.net
NaBr/OxoneActivated Aromatic CompoundsNoneMethanol/WaterAvoids use of elemental bromine. organic-chemistry.org
Aqueous CaBr₂–Br₂Phenols, AnilinesNoneWaterRecyclable reagent system, solvent-free isolation. rsc.org
HBr/O₂/[C₄Py]NO₃Anisole[C₄Py]NO₃ (Ionic Liquid)Ionic LiquidUse of O₂ as oxidant, recyclable ionic liquid catalyst/medium. nih.gov

Innovations in Catalyst Reuse

The development of recyclable catalysts is a cornerstone of sustainable chemical synthesis. jk-sci.com Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly advantageous as they can be easily separated from the reaction mixture by filtration and reused. allfordrugs.comthe-innovation.org This simplifies product purification and reduces waste from catalyst disposal. mdpi.com

For fluorination and bromination reactions relevant to the synthesis of this compound, several types of recyclable catalysts have been explored:

Zeolites: These microporous aluminosilicates can act as solid acid catalysts and are recyclable. They have been used for the nitration of aromatic compounds, a common step in the synthesis of precursors, with the zeolite being easily recovered and reused. wikipedia.org

Ionic Liquids: These salts with low melting points can act as both solvents and catalysts. mdpi.com Their negligible vapor pressure reduces air pollution, and they can often be recycled and reused multiple times. rsc.org For example, imidazolium-based ionic liquids have been used as a medium for the fluorination of arenes, with the ionic liquid being easily recycled. rsc.org Similarly, pyridinium-based ionic liquids have been used to catalyze aerobic bromination. nih.gov

Magnetic Nanoparticles: These offer a novel approach to catalyst recovery. mdpi.com A catalytically active species can be immobilized on a magnetic nanoparticle support. After the reaction, the catalyst can be efficiently removed from the reaction mixture using an external magnet and reused. mdpi.com This technique combines the advantages of homogeneous catalysis (high activity) with the ease of separation of heterogeneous catalysis. mdpi.com

The table below summarizes various recyclable catalyst systems and their potential applicability.

Table 2: Recyclable Catalyst Systems in Aromatic Halogenation and Related Reactions
Catalyst SystemReaction TypeKey AdvantagesRecovery MethodReference
Zeolite βAromatic NitrationHigh regioselectivity, mild conditions.Filtration wikipedia.org
Imidazolium-based Ionic LiquidsAromatic FluorinationAcid-free conditions, simple product extraction.Extraction and reuse rsc.orgresearchgate.net
[C₄Py]NO₃ (Ionic Liquid)Aerobic Aromatic BrominationUses O₂ as a green oxidant.Extraction and reuse nih.gov
Fe₃O₄@SiO₂-based Magnetic NanoparticlesGeneral Organic TransformationsHigh efficiency, rapid separation, excellent reusability.Magnetic Separation mdpi.com
IodobenzeneAromatic BrominationMetal-free catalysis.Distillation/Chromatography organic-chemistry.org

The integration of these sustainable practices, such as the use of safer, recyclable brominating agents and recoverable heterogeneous or magnetic catalysts, holds significant promise for reducing the environmental footprint of synthesizing this compound and its precursors. Furthermore, the adoption of technologies like flow chemistry can enhance the sustainability of these processes by improving reaction control, minimizing solvent usage, and facilitating catalyst reuse. rsc.org

Chemical Reactivity and Derivatization of 3 Bromo 4,5 Difluorobenzotrifluoride

Nucleophilic Aromatic Substitution (SNAr) Reactions of 3-Bromo-4,5-difluorobenzotrifluoride

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. The reactivity of this compound in SNAr reactions is dictated by the electronic properties of its substituents and the reaction conditions employed.

Mechanistic Studies and Electronic Effects of Substituents (Bromine, Fluorine, Trifluoromethyl)

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a Meisenheimer intermediate. nih.gov However, recent studies have shown that some SNAr reactions may occur via a concerted (cSNAr) mechanism. nih.govsemanticscholar.org The presence of multiple halogen substituents and a strong electron-withdrawing trifluoromethyl group on the benzotrifluoride (B45747) ring significantly influences the reaction pathway and rate.

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. researchgate.net The fluorine atoms also contribute to the activation of the ring through their inductive electron-withdrawing effects. While fluorine is highly electronegative, its effect as a substituent on nucleophilic aromatic substitution can be complex; an ortho-fluorine can have a variable activating influence, while a para-fluorine is slightly deactivating, and a meta-fluorine is activating. researchgate.net

The bromine atom, being less electronegative than fluorine, has a weaker inductive effect. Its primary role in the context of SNAr reactions on this molecule is often as a leaving group. However, the relative lability of the halogens as leaving groups in SNAr reactions follows the general trend F > Cl > Br > I, which is counterintuitive to their bond strengths and is influenced by the stability of the resulting halide ion and the nature of the solvent. nih.gov

Scope of Nucleophiles and Reaction Conditions

A variety of nucleophiles can be employed in the SNAr reactions of polyhalogenated aromatic compounds. These include, but are not limited to, alkoxides, phenoxides, thiophenoxides, amines, and carbanions. The choice of solvent and base is crucial for the success of these reactions. Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are commonly used to solvate the nucleophile and facilitate the reaction. nih.gov The selection of a suitable base, such as potassium carbonate (K2CO3) or potassium phosphate (B84403) (K3PO4), is also critical for deprotonating the nucleophile or neutralizing any acidic byproducts. nih.gov

For instance, in the reaction of polyfluoroarenes with phenothiazine, the combination of K3PO4 in MeCN at 60 °C proved effective for achieving para-selective monosubstitution. nih.gov In some cases, stronger bases and more forcing conditions may be necessary to achieve the desired transformation.

Nucleophile TypeTypical SolventsTypical BasesGeneral Temperature Range
O-Nucleophiles (e.g., phenoxides)DMF, DMSO, AcetonitrileK2CO3, Cs2CO3Room Temperature to 100 °C
N-Nucleophiles (e.g., amines)DMF, DMSO, DioxaneK2CO3, Et3NRoom Temperature to 150 °C
S-Nucleophiles (e.g., thiophenoxides)DMF, EthanolNaH, K2CO30 °C to 80 °C

Regioselectivity and Site-Selective Functionalization in SNAr Processes

The regioselectivity of SNAr reactions on this compound is a critical aspect, as the molecule possesses three potential leaving groups (one bromine and two fluorine atoms). The position of nucleophilic attack is governed by the combined electronic effects of the substituents. The trifluoromethyl group strongly activates the positions ortho and para to it. In this molecule, the C-4 fluorine is para to the -CF3 group, and the C-5 fluorine is meta. The C-3 bromine is also meta to the -CF3 group.

Generally, nucleophilic attack is favored at the position most activated by electron-withdrawing groups. Therefore, substitution of the fluorine atom at the C-4 position is often the most favorable outcome. However, the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. researchgate.net For example, studies on related dichloropyrazines have shown that electron-withdrawing groups direct nucleophilic attack to the para position, while electron-donating groups direct it to the ortho/meta positions. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions of this compound

The carbon-bromine bond in this compound is a versatile handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. tcichemicals.com This reaction is widely used for the synthesis of biaryl compounds. tcichemicals.com The C-Br bond in this compound readily participates in the catalytic cycle of the Suzuki-Miyaura coupling.

The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and base can significantly impact the reaction's efficiency and yield. mdpi.com For instance, Pd(PPh3)4 is a commonly used catalyst, and bases such as K3PO4 or K2CO3 are often employed in solvents like toluene, dioxane, or DMF. mdpi.comresearchgate.net

Aryl Boronic AcidCatalystBaseSolventProduct
Phenylboronic acidPd(PPh3)4K2CO3Toluene/H2O3-Phenyl-4,5-difluorobenzotrifluoride
4-Methoxyphenylboronic acidPd(dppf)Cl2Na2CO3DME/H2O3-(4-Methoxyphenyl)-4,5-difluorobenzotrifluoride
Thiophene-2-boronic acidPd(OAc)2/SPhosK3PO4Dioxane3-(Thiophen-2-yl)-4,5-difluorobenzotrifluoride

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is another palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The reaction is generally carried out under mild conditions, often at room temperature. wikipedia.orgorganic-chemistry.org

The C-Br bond of this compound can be selectively coupled with various terminal alkynes using Sonogashira conditions. The choice of palladium source, ligand, and copper salt can influence the reaction outcome. Common catalysts include Pd(PPh3)4 and PdCl2(PPh3)2, with CuI as the co-catalyst and an amine such as triethylamine (B128534) or diisopropylamine (B44863) serving as both the base and sometimes the solvent. wikipedia.org

AlkynePd CatalystCu Co-catalystBase/SolventProduct
PhenylacetylenePdCl2(PPh3)2CuITriethylamine3-(Phenylethynyl)-4,5-difluorobenzotrifluoride
TrimethylsilylacetylenePd(PPh3)4CuITHF/Et3N3-((Trimethylsilyl)ethynyl)-4,5-difluorobenzotrifluoride
1-HexynePd(OAc)2/XPhosCuIDioxane/Et3N3-(Hex-1-yn-1-yl)-4,5-difluorobenzotrifluoride

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, and this compound serves as a suitable substrate for such transformations. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the arylation of a wide range of nitrogen-containing nucleophiles, including primary and secondary amines, amides, and heterocycles. mit.edunih.govlibretexts.org The presence of strong electron-withdrawing groups (two fluorine atoms and a trifluoromethyl group) on the aromatic ring can influence the reactivity of the C-Br bond, typically making the aryl bromide more susceptible to oxidative addition to the Pd(0) catalyst, a key step in the catalytic cycle. wikipedia.org

The success of the Buchwald-Hartwig amination of sterically hindered or electron-deficient aryl halides like this compound is highly dependent on the careful selection of the catalyst system, which includes the palladium precursor, the phosphine ligand, and the base. nih.govnih.gov Modern catalyst systems, often employing bulky and electron-rich biarylphosphine ligands, have been developed to facilitate the coupling of challenging substrates. mit.edumit.edu These advanced ligands promote the rates of both oxidative addition and reductive elimination, leading to efficient catalyst turnover. wikipedia.org

Table 1: Typical Components for Buchwald-Hartwig Amination of Aryl Bromides

Component Examples Purpose
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, [(allyl)PdCl]₂ Source of the active Pd(0) catalyst.
Phosphine Ligand XPhos, t-BuXPhos, RuPhos, BrettPhos Stabilizes the palladium center and facilitates key steps in the catalytic cycle.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃, LHMDS Promotes deprotonation of the amine nucleophile. libretexts.org
Solvent Toluene, Dioxane, THF Provides a medium for the reaction.

| Amine Nucleophile | Primary amines, secondary amines, anilines, heterocycles | The nitrogen source for the C-N bond formation. |

This table presents generalized components used in Buchwald-Hartwig amination reactions for aryl bromides. Specific conditions for this compound would require experimental optimization.

Generation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents)

The bromine atom of this compound provides a handle for the generation of highly reactive organometallic intermediates, such as Grignard and organolithium reagents. These species effectively reverse the polarity of the carbon atom at the C-3 position, transforming it from an electrophilic site to a potent nucleophilic one.

Formation of the Grignard reagent, 4,5-difluoro-3-(trifluoromethyl)phenylmagnesium bromide, can be challenging via direct reaction with magnesium metal due to the electron-deficient nature of the aryl bromide, which can hinder the reaction's initiation. wikipedia.org A more effective method is the use of a halogen-metal exchange reaction. wikipedia.org This typically involves treating the aryl bromide with a pre-formed, more reactive organometallic reagent, such as isopropylmagnesium chloride (i-PrMgCl) or n-butyllithium (n-BuLi). nih.govnih.gov The exchange is driven by the formation of a more stable organometallic species.

Reaction Scheme: Halogen-Metal Exchange

Br-Ar + R-MgX → R-Br + Ar-MgX

Where Ar = 4,5-difluoro-3-(trifluoromethyl)phenyl and R = isopropyl

Once formed, these organometallic intermediates are powerful nucleophiles capable of reacting with a wide array of electrophiles. For instance, reaction with carbon dioxide, followed by an acidic workup, yields the corresponding benzoic acid. wikipedia.org They also readily add to carbonyl compounds like aldehydes and ketones to form secondary and tertiary alcohols, respectively, providing a robust method for constructing new carbon-carbon bonds. wisc.edu

Electrophilic Aromatic Substitution (EAS) Reactions of this compound

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly influenced by the electronic properties of the existing substituents. The aromatic ring is heavily deactivated towards electrophilic attack due to the strong inductive electron-withdrawing effects of the trifluoromethyl group and the two fluorine atoms.

Directing Group Effects of Halogens and Trifluoromethyl Group

The regiochemical outcome of an EAS reaction is determined by the cumulative directing effects of the four substituents on the two available positions: C-2 and C-6.

Trifluoromethyl (-CF₃) Group: This group is a powerful deactivator and a strong meta-director due to its potent electron-withdrawing inductive effect (-I). wikipedia.orgminia.edu.eg Therefore, the -CF₃ group at C-1 directs incoming electrophiles away from its ortho positions (C-2 and C-6) and towards its meta positions (C-3 and C-5), which are already substituted.

Fluorine (-F) Atoms: Halogens are deactivating groups due to their -I effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect). libretexts.org The fluorine at C-4 directs ortho to itself (to C-3 and C-5, both occupied) and para to itself (to C-1, occupied). The fluorine at C-5 directs ortho to itself (to C-4 and C-6) and para to itself (to C-2).

Bromine (-Br) Atom: Similar to fluorine, bromine is a deactivating, ortho, para-director. libretexts.org The bromine at C-3 directs ortho to itself (to C-2 and C-4) and para to itself (to C-6).

Analysis of Directing Effects:

Attack at C-2: This position is ortho to the -CF₃ group (disfavored), para to the C-5 fluorine (favored), and ortho to the C-3 bromine (favored).

Attack at C-6: This position is ortho to the -CF₃ group (disfavored), ortho to the C-5 fluorine (favored), and para to the C-3 bromine (favored).

Selective Functionalization via EAS (e.g., Nitration)

Nitration is a classic EAS reaction that introduces a nitro (-NO₂) group onto an aromatic ring. For a heavily deactivated substrate like this compound, nitration requires harsh conditions, typically using a mixture of concentrated nitric acid and sulfuric acid (mixed acid). google.comgoogleapis.com The sulfuric acid protonates the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.

Based on the directing group effects discussed previously, the nitronium ion would be directed to positions C-2 and C-6. The reaction would be expected to proceed slowly and may require elevated temperatures, leading to the formation of 2-nitro- and 6-nitro-3-bromo-4,5-difluorobenzotrifluoride. In similar systems, such as the nitration of 2,4-dichloro benzotrifluoride, substitution occurs at the position activated by the halogens and least sterically hindered. polimi.it

Table 2: Predicted Products of Nitration

Reactant Reagents Predicted Major Products
This compound HNO₃ / H₂SO₄ 3-Bromo-4,5-difluoro-2-nitrobenzotrifluoride

Radical Reactions Involving this compound

The carbon-bromine bond in aryl bromides is susceptible to homolytic cleavage under certain conditions, enabling access to radical-based transformations.

Photoinduced Radical Processes

Aryl bromides can undergo photoinduced C-Br bond cleavage upon irradiation with ultraviolet (UV) light to generate an aryl radical and a bromine radical. The energy of the photons must be sufficient to overcome the bond dissociation energy of the C-Br bond. The resulting 4,5-difluoro-3-(trifluoromethyl)phenyl radical is a highly reactive intermediate.

Once generated, this aryl radical can participate in a variety of subsequent reactions. For example, in the presence of a suitable hydrogen atom donor, it can be quenched to form 1,2-difluoro-3-(trifluoromethyl)benzene. Alternatively, it can be trapped by radical scavengers or participate in radical-chain processes. princeton.edu The development of modern radical fluorinating agents, such as N-fluoro-N-arylsulfonamides (NFASs), allows for the trapping of radical intermediates to form C-F bonds under mild conditions, though specific application to this substrate is not documented. nih.gov While photoinduced radical processes offer a pathway for functionalization, their application to this compound is less common than ionic pathways and represents a specialized area of its chemical reactivity.

Halogen Atom Transfer Reactions

Halogen-atom transfer (XAT) is a fundamental process in radical chemistry, involving the transfer of a halogen atom from a substrate to a radical species. In the context of this compound, the carbon-bromine (C-Br) bond is the most likely site for such a reaction due to its lower bond dissociation energy compared to the carbon-fluorine (C-F) and carbon-hydrogen (C-H) bonds on the aromatic ring.

Aryl radicals can be generated from aryl bromides through various methods, including photoredox catalysis. nih.gov These aryl radicals are highly reactive species capable of participating in a range of transformations, including hydrogen atom transfer (HAT) and addition to multiple bonds. nih.gov The presence of strong electron-withdrawing groups, such as the trifluoromethyl and fluorine substituents on the this compound ring, would influence the stability and reactivity of the resulting aryl radical.

Recent advancements have seen the merger of aryl radical-mediated halogen-atom transfer with copper catalysis for the functionalization of alkyl iodides, demonstrating the synthetic utility of XAT processes. acs.org While direct studies on this compound are not prevalent, it is plausible that it could serve as a halogen atom donor in the presence of suitable radical initiators or photocatalytic systems. For instance, visible light-induced methods have been developed that utilize a bromine radical to enhance hydrogen atom transfer (HAT) reactions in the synthesis of complex organic molecules. rsc.org Such strategies could potentially be adapted for reactions involving this compound to generate a 4,5-difluorobenzotrifluoride-3-yl radical, which could then be trapped by various radical acceptors to form new carbon-carbon or carbon-heteroatom bonds.

Table 1: General Conditions for Halogen Atom Transfer from Aryl Bromides

Initiation Method Catalyst/Mediator Typical Reaction Partners Potential Product Type
Photoredox CatalysisIridium or Ruthenium complexesAlkenes, Alkynes, C-H bondsArylated compounds
Thermal InitiationAIBN, Benzoyl PeroxideAlkenes, ThiolsAddition products
Transition Metal CatalysisNickel, Copper complexesAlkyl halides, Boronic acidsCross-coupling products

This table represents general conditions for aryl bromides and is not based on specific experimental data for this compound.

Stereochemical Aspects in Derivatives of this compound

The parent molecule, this compound, is achiral as it possesses a plane of symmetry. However, it serves as a prochiral building block for the synthesis of a wide array of chiral derivatives. The creation of stereocenters can be achieved through reactions that differentiate the two faces of the aromatic ring or by transformations at a substituent that introduce chirality.

Asymmetric synthesis is a powerful tool for constructing enantiomerically enriched molecules from prochiral fluorinated substrates. ocha.ac.jp Catalytic asymmetric methods, employing chiral catalysts, are particularly effective for this purpose. For instance, transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the C-Br bond using chiral ligands could lead to the formation of atropisomers if the resulting biaryl system exhibits hindered rotation.

Furthermore, reactions at positions adjacent to the existing substituents could generate new stereocenters. The development of catalytic asymmetric dearomatization (CADA) reactions via fluorination represents a potent strategy for building chiral fluorine-containing compounds from aromatic precursors. mdpi.com While this applies to the introduction of fluorine, analogous principles could be applied to other transformations. For example, an asymmetric addition to a derivative where the aromatic ring is converted into a cyclohexene (B86901) or cyclohexadiene system would generate multiple stereocenters.

The synthesis of fluorinated amino acids often utilizes chiral auxiliaries or catalysts to control stereochemistry. beilstein-journals.orgnih.gov By analogy, derivatization of the this compound core into an amino acid or another biologically relevant scaffold could be achieved with high stereocontrol using established asymmetric synthesis methodologies. A reaction is considered stereoselective if it preferentially forms one stereoisomer over another. masterorganicchemistry.com If a reaction starts with a single stereoisomer and leads to a specific stereoisomer of the product, it is termed stereospecific. masterorganicchemistry.com

Table 2: Potential Strategies for Asymmetric Synthesis from Prochiral Fluorinated Aromatics

Reaction Type Chiral Influence Potential Chiral Product
Asymmetric Cross-CouplingChiral Ligands (e.g., BINAP)Atropisomeric biaryls
Catalytic Asymmetric DearomatizationChiral Catalyst/ReagentChiral cyclic compounds
Asymmetric Addition to DerivativesChiral Lewis Acids/BasesMolecules with new stereocenters
Diastereoselective ReactionsChiral AuxiliaryDiastereomerically enriched products

This table outlines general strategies applicable to prochiral aromatic compounds and is not based on specific experimental data for this compound.

Advanced Characterization and Computational Studies of 3 Bromo 4,5 Difluorobenzotrifluoride

Spectroscopic Analysis Methods in Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and purity of 3-Bromo-4,5-difluorobenzotrifluoride. Each method offers unique insights into the molecular framework, from atomic connectivity to the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules like this compound. The presence of various NMR-active nuclei (¹H, ¹³C, and ¹⁹F) allows for a detailed analysis of the molecule's carbon skeleton, the substitution pattern on the aromatic ring, and the electronic environment of the fluorine atoms. wikipedia.org

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals in the aromatic region for the two non-equivalent hydrogen atoms on the benzene (B151609) ring. These signals would appear as complex multiplets due to spin-spin coupling with each other (ortho-coupling) and with the nearby fluorine atoms (H-F coupling over multiple bonds).

¹³C NMR: The ¹³C NMR spectrum would provide information about the carbon framework. Six distinct signals are expected for the aromatic carbons and one for the trifluoromethyl (CF₃) carbon. The carbon attached to the CF₃ group will appear as a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (Br, F, and CF₃), with carbons bonded to electronegative fluorine atoms showing large downfield shifts.

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly informative for this compound. nih.gov Three distinct fluorine environments are present, leading to three separate signals. The CF₃ group would typically produce a sharp singlet or a narrowly coupled multiplet around -60 to -70 ppm. wikipedia.org The two aromatic fluorine atoms at positions 4 and 5 would give rise to two separate signals, with their chemical shifts and coupling patterns providing definitive proof of their positions. Long-range ¹⁹F-¹⁹F coupling between the aromatic fluorines and the CF₃ group, as well as ¹H-¹⁹F couplings, would be observed, providing crucial connectivity information. wikipedia.org

NucleusExpected Chemical Shift (ppm)Expected Multiplicity & Coupling
¹H~7.0 - 8.0Two complex multiplets due to H-H and H-F couplings.
¹³C (Aromatic)~110 - 140Six distinct signals, with C-F carbons showing large shifts and C-F couplings.
¹³C (CF₃)~120 - 125Quartet (q) due to one-bond C-F coupling.
¹⁹F (Aromatic)~ -115 to -140Two distinct multiplets showing F-F and F-H couplings.
¹⁹F (CF₃)~ -60 to -70Singlet or fine multiplet due to long-range couplings.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by strong absorptions corresponding to the C-F and C-Br bonds, as well as vibrations of the aromatic ring. nist.gov

The key vibrational modes expected are:

C-F Stretching: Strong, sharp absorption bands in the 1100-1400 cm⁻¹ region are characteristic of the trifluoromethyl group's symmetric and asymmetric stretching. The aromatic C-F stretching vibrations typically appear in the 1250-1000 cm⁻¹ range.

Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.

C-Br Stretching: A weaker absorption is expected in the fingerprint region, typically between 500 and 700 cm⁻¹.

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Weak to Medium
Aromatic C=C Stretch1450 - 1600Medium to Weak
CF₃ Asymmetric/Symmetric Stretch1100 - 1400Strong
Aromatic C-F Stretch1000 - 1250Strong
C-Br Stretch500 - 700Medium to Weak

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₂BrF₅), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺). Due to the presence of bromine, this peak would appear as a characteristic doublet of nearly equal intensity, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. nist.gov The fragmentation pattern provides further structural information, with common fragmentation pathways involving the loss of substituents.

Key expected fragments include:

[M-Br]⁺: Loss of the bromine atom.

[M-CF₃]⁺: Loss of the trifluoromethyl group.

[M-F]⁺: Loss of a fluorine atom.

Ion/FragmentDescriptionExpected m/z (for ⁷⁹Br isotope)
[C₇H₂⁷⁹BrF₅]⁺Molecular Ion (M⁺)261.93
[C₇H₂⁸¹BrF₅]⁺Molecular Ion (M⁺)263.93
[C₇H₂F₅]⁺Loss of Br183.01
[C₆H₂BrF₂]⁺Loss of CF₃192.94

X-ray Crystallography of this compound and its Derivatives

While specific crystallographic data for this compound is not widely published, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of a suitable single crystal of this compound or its derivatives would unambiguously confirm its molecular structure. semanticscholar.org

Such an analysis would provide precise data on:

Bond Lengths and Angles: Confirming the geometry of the benzene ring and the exact lengths of the C-C, C-H, C-F, and C-Br bonds.

Molecular Conformation: Determining the rotational orientation of the trifluoromethyl group relative to the plane of the aromatic ring.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, which could involve halogen bonding (interactions involving the bromine atom), dipole-dipole interactions, or π-stacking of the aromatic rings. semanticscholar.org

Computational Chemistry and Molecular Modeling

In conjunction with experimental data, computational chemistry provides deep insights into the properties of molecules. Quantum chemical calculations can model molecular structure, electronics, and reactivity with high accuracy.

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of this compound. mdpi.com These calculations can predict various molecular properties before a compound is even synthesized.

Key insights from computational studies would include:

Optimized Molecular Geometry: Calculation of the lowest-energy three-dimensional structure, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Electronic Structure Analysis: Determination of the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and electronic excitability.

Electrostatic Potential (ESP) Map: Visualization of the electron density distribution across the molecule. The ESP map would highlight electron-rich regions (e.g., around the fluorine atoms) and electron-deficient regions, which are crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

Prediction of Spectroscopic Data: Theoretical NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental spectra to aid in assignments and confirm the structure.

These computational models provide a theoretical framework that complements experimental findings, leading to a more complete understanding of the chemical nature of this compound.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the structural and electronic properties of molecules like this compound. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to calculate various spectroscopic data, which can then be compared with experimental results for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR chemical shifts are crucial for the structural elucidation of fluorinated organic compounds. For this compound, computational models can predict the chemical shifts and coupling constants (J-values) with a high degree of accuracy. These predictions are based on the calculation of the magnetic shielding tensors for each nucleus. The predicted ¹⁹F NMR spectrum is particularly important for distinguishing between different isomers of bromodifluorobenzotrifluoride.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This aids in the assignment of experimental vibrational bands to specific molecular motions, such as C-H, C-F, C-Br, and C-CF₃ stretching and bending modes.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. These calculations can determine the excitation energies and oscillator strengths of electronic transitions, providing information about the wavelengths of maximum absorption (λmax). For this compound, these predictions help in understanding the electronic structure and the nature of the molecular orbitals involved in the transitions.

Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Parameters
¹H NMR Chemical shifts (δ) and coupling constants (J) for aromatic protons.
¹³C NMR Chemical shifts (δ) for each unique carbon atom in the molecule.
¹⁹F NMR Chemical shifts (δ) for the fluorine atoms on the aromatic ring and the CF₃ group.
IR Spectroscopy Vibrational frequencies (cm⁻¹) for fundamental modes.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions involving halogenated aromatic compounds. For this compound, computational studies can elucidate reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed understanding of its reactivity.

Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing groups (F and CF₃) on the aromatic ring makes this compound a candidate for nucleophilic aromatic substitution reactions. Computational modeling can be used to explore the reaction pathway of SNAr reactions, typically proceeding through a Meisenheimer complex intermediate. The stability of this intermediate and the energies of the transition states leading to its formation and subsequent decomposition can be calculated to predict the regioselectivity and reaction rates.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom in this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Computational studies can model the entire catalytic cycle, including oxidative addition, transmetalation (for Suzuki coupling), migratory insertion (for Heck coupling), and reductive elimination. These calculations help in understanding the role of the catalyst, ligands, and reaction conditions on the efficiency and selectivity of the reaction.

Transition State Theory and Reaction Kinetics: By locating the transition state structures on the potential energy surface, it is possible to calculate the activation energy (Ea) and other thermodynamic parameters for a given reaction. This information is crucial for predicting the reaction kinetics and understanding the factors that control the reaction rate. For reactions involving this compound, these computational insights can guide the optimization of reaction conditions for synthetic applications.

Applications of 3 Bromo 4,5 Difluorobenzotrifluoride As a Research Intermediate

Utilization in Medicinal Chemistry Research

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Halogenated benzotrifluoride (B45747) scaffolds are therefore valuable building blocks in the synthesis of novel therapeutic agents.

Scaffold for Novel Pharmacophore Development

While specific examples for 3-Bromo-4,5-difluorobenzotrifluoride are not extensively documented, related compounds like 3-bromo-5-fluorobenzotrifluoride (B155950) are utilized as key intermediates in the synthesis of pharmaceuticals, particularly those targeting cancer and inflammatory diseases. chemimpex.com The bromine atom on the aromatic ring serves as a versatile handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse molecular fragments to construct complex pharmacophores. The difluoro and trifluoromethyl substituents create a unique electronic environment on the phenyl ring, which can influence the binding of the final compound to its biological target.

Synthesis of Fluorine-Containing Drug Precursors

The trifluoromethyl group is known to enhance the lipophilicity of drug candidates, which can improve their ability to cross cell membranes. chemimpex.com Compounds like 3-bromo-5-fluorobenzotrifluoride are leveraged in the development of fluorinated compounds with enhanced stability and reactivity. chemimpex.com The strategic placement of fluorine atoms can also modulate the acidity or basicity of nearby functional groups, further influencing the pharmacokinetic and pharmacodynamic properties of a drug molecule. While direct precursors synthesized from this compound are not specified in available research, its structural motifs are indicative of its potential in creating advanced drug intermediates.

Below is a table summarizing the potential utility of this compound in medicinal chemistry based on analogous compounds.

Application Area Key Structural Features Utilized Potential Therapeutic Targets
Novel Pharmacophore DevelopmentBromine atom for cross-coupling reactions, Difluoro and trifluoromethyl groups for modulating electronic properties.Cancer, Inflammatory Diseases
Fluorine-Containing Drug PrecursorsTrifluoromethyl group for enhanced lipophilicity and metabolic stability, Fluorine atoms for modulating pKa.Various, depending on the synthesized molecule.

Applications in Agrochemical Research

Fluorinated compounds play a crucial role in modern agrochemicals, often leading to products with improved efficacy and better environmental profiles.

Intermediate for Herbicide, Insecticide, and Fungicide Development

Bromo-fluorinated benzotrifluoride derivatives are recognized as important intermediates in the synthesis of agrochemicals. chemimpex.comsmolecule.com For instance, the related compound 3-bromo-4-fluorobenzaldehyde (B1265969) is a known intermediate in the synthesis of the pyrethroid insecticide cyfluthrin. innospk.com The presence of halogens and the trifluoromethyl group can significantly enhance the biological activity of pesticides. Although specific herbicides, insecticides, or fungicides derived from this compound are not detailed in the available literature, its chemical structure makes it a promising candidate for the synthesis of new and effective crop protection agents. The effectiveness of such agrochemicals can lead to increased crop yields and reduced agricultural losses. chemimpex.com

The following table outlines the potential applications of this compound in agrochemical research based on related compounds.

Agrochemical Type Role of the Intermediate Potential Benefits
HerbicidesBuilding block for the active ingredient's core structure.Increased efficacy, potentially novel modes of action.
InsecticidesPrecursor for the synthesis of complex insecticidal molecules.Enhanced potency and metabolic stability in target pests.
FungicidesScaffold for developing new fungicidal compounds.Improved fungitoxicity and systemic properties.

Role in Material Science Research

In material science, fluorinated polymers are highly valued for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy.

Precursor for Advanced Fluorinated Polymers

Compounds like 3-bromo-5-fluorobenzotrifluoride are used in the formulation of high-performance materials, including polymers and coatings. chemimpex.com The presence of fluorine enhances thermal stability and chemical resistance, making these materials suitable for applications in harsh environments. chemimpex.com The bromine atom in this compound can be used as a polymerization site, for example, in the synthesis of poly(arylene ether)s or other advanced polymers through coupling reactions. The resulting fluorinated polymers would be expected to exhibit desirable properties for applications in electronics, aerospace, and protective coatings.

The potential contributions of this compound to material science are summarized in the table below.

Material Type Function of the Precursor Expected Polymer Properties
Advanced Fluorinated PolymersMonomer or co-monomer in polymerization reactions.High thermal stability, excellent chemical resistance, low dielectric constant.
High-Performance CoatingsBuilding block for the polymer binder.Enhanced durability, hydrophobicity, and resistance to weathering.

Synthesis of Materials with Tuned Electronic and Optical Properties

There is currently no available research literature describing the use of This compound as an intermediate for the synthesis of materials with specifically tuned electronic and optical properties.

Emerging Research Applications of this compound Derivatives

No published studies were found detailing the development or application of derivatives from This compound in the fields of radiopharmaceutical chemistry or as chemical biology probes.

Industrial Perspectives and Scale Up Considerations for 3 Bromo 4,5 Difluorobenzotrifluoride

Process Development and Optimization for Large-Scale Synthesis

The industrial-scale synthesis of specialty chemicals such as 3-Bromo-4,5-difluorobenzotrifluoride requires a robust and optimized process to ensure economic viability, high product quality, and operational safety. Process development for halogenated benzotrifluorides typically centers on the electrophilic bromination of a suitable precursor. In the case of this compound, the logical precursor for large-scale synthesis is 3,4-difluorobenzotrifluoride (B53430).

The development process involves moving from laboratory-scale batch reactions to pilot plants and eventually to full-scale production. This transition requires careful consideration of reaction kinetics, thermodynamics, mass transfer, and heat transfer. Key challenges in scaling up the synthesis of polyhalogenated aromatic compounds include managing highly exothermic reactions, controlling the formation of impurities such as isomers and poly-brominated byproducts, and selecting materials of construction that can withstand corrosive reagents like bromine and acidic catalysts.

Reaction Condition Optimization for Yield and Purity

Optimizing reaction conditions is paramount to maximizing the yield of this compound while maintaining high purity. The primary synthetic route involves the direct bromination of 3,4-difluorobenzotrifluoride. The trifluoromethyl (-CF₃) group is a deactivating meta-director, while fluorine atoms are deactivating but ortho-, para-directing. The regioselectivity of the bromination is therefore influenced by the combined electronic and steric effects of these substituents.

Key parameters that must be optimized include the choice of brominating agent, catalyst, solvent, reaction temperature, and reaction time. For similar fluorinated aromatic compounds, brominating agents like liquid bromine or N-bromosuccinimide (NBS) are often used. researchgate.net Catalysts such as iron filings, ferric bromide (FeBr₃), or other Lewis acids are typically required to polarize the bromine molecule, making it a more effective electrophile. The choice of solvent is critical for managing reaction temperature and ensuring solubility of reactants.

Optimization studies for analogous compounds have shown that precise temperature control is crucial for minimizing side reactions. researchgate.netchemicalbook.com For instance, in the synthesis of 3-bromo-4-fluoronitrobenzene, a yield of up to 98.7% was achieved by carefully controlling the reaction temperature at 15°C and the molar ratio of reactants. researchgate.net Post-reaction workup, including quenching, phase separation, and washing, is also optimized to remove unreacted reagents and catalyst residues. chemicalbook.com Final purification is typically achieved through distillation or crystallization to meet the stringent purity requirements for its use as a chemical intermediate.

Table 1: Key Parameters for Optimization in the Synthesis of this compound

Parameter Options Impact on Yield and Purity
Brominating Agent Liquid Bromine, N-Bromosuccinimide (NBS) Affects reactivity, handling safety, and byproduct profile. NBS can sometimes offer better selectivity.
Catalyst Iron, FeBr₃, AlCl₃, Iodine Influences reaction rate and regioselectivity. Catalyst loading must be optimized to avoid over-reaction.
Solvent Dichloromethane (B109758), Acetic Acid, or solvent-free Affects reaction kinetics, heat management, and product isolation. researchgate.netchemicalbook.com
Temperature Typically 0°C to 50°C Critical for controlling reaction rate and minimizing the formation of isomeric and poly-brominated impurities. researchgate.net
Molar Ratio Substrate-to-brominating agent ratio A slight excess of the brominating agent may be needed, but a large excess can lead to di-bromination. researchgate.net

| Reaction Time | 1 to 24 hours | Monitored by techniques like HPLC or GC to determine the point of maximum conversion without significant byproduct formation. chemicalbook.com |

Cost-Efficiency Analysis of Synthetic Routes

For a chemical intermediate to be commercially viable, its synthesis must be cost-effective. A thorough cost-efficiency analysis involves evaluating the price of raw materials, energy consumption, waste disposal costs, and capital expenditure for equipment.

The most direct route, electrophilic bromination of 3,4-difluorobenzotrifluoride, is likely the most cost-effective. However, the cost of the starting material and the brominating agent are significant factors. Liquid bromine is generally less expensive than alternative reagents like NBS. While catalysts like iron are cheap, more specialized Lewis acids could add to the cost.

Process optimization plays a direct role in cost efficiency. A high-yield, high-purity process reduces the cost per kilogram of the final product by minimizing raw material waste and reducing the need for extensive, costly purification steps. For example, a process that avoids the need for chromatographic purification in favor of simple distillation or crystallization will have significantly lower operational costs at scale. Solvent selection also impacts cost, not only due to the price of the solvent itself but also the costs associated with its recovery and recycling.

| Process Simplicity | Simpler process leads to lower capital and operational costs. | More complex processes require more equipment and intricate control systems. |

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous manufacturing, has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. europa.eu These benefits include enhanced heat transfer, precise control over reaction parameters, improved safety, and easier scalability. europa.eubeilstein-journals.org

For the production of this compound, applying flow chemistry to the bromination step could be highly advantageous. Aromatic brominations are often highly exothermic, and in large batch reactors, inefficient heat dissipation can lead to localized "hot spots," promoting the formation of unwanted byproducts. In a flow reactor, the high surface-area-to-volume ratio allows for superior temperature control, maintaining the reaction mixture at the optimal temperature for maximizing selectivity and yield. europa.eu

In a potential flow setup, streams of 3,4-difluorobenzotrifluoride (potentially dissolved in a solvent) and the brominating agent/catalyst mixture would be continuously pumped and combined in a T-mixer before entering a temperature-controlled reactor coil. The residence time in the reactor can be precisely controlled by adjusting the flow rates and the length of the coil, allowing for fine-tuning of the reaction to achieve high conversion. The output stream can then be directed to an in-line quenching and separation unit, creating a fully continuous production process. The use of packed-bed reactors containing a solid-supported catalyst could further simplify the process by eliminating the need for downstream catalyst separation.

Regulatory and Environmental Impact Considerations

The production of any chemical, including this compound, is subject to stringent regulatory oversight and requires a thorough assessment of its environmental impact. As a fluorinated organic compound, it falls under the purview of chemical control regulations in major industrial regions.

In Europe, the compound would be subject to the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, managed by the European Chemicals Agency (ECHA). numberanalytics.com In the United States, it would be regulated by the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA). numberanalytics.com Manufacturers would be required to provide data on the substance's physical-chemical properties, toxicity, and potential for environmental persistence.

The environmental impact of the manufacturing process is a critical consideration. The synthesis of halogenated aromatic compounds can generate hazardous waste streams, including acidic wastewater and halogenated organic byproducts. These waste streams must be treated to neutralize acidity and remove or destroy hazardous components before discharge. Solvent choice is also important, with a preference for greener solvents that are less toxic and can be efficiently recycled.

Furthermore, there is increasing global regulatory scrutiny on fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), due to their extreme persistence in the environment. 360iresearch.comjdsupra.com While this compound is not a PFAS, the heightened awareness and evolving regulations for organofluorine chemistry necessitate a proactive approach to environmental stewardship, ensuring that manufacturing processes are designed to minimize emissions and environmental footprint. 3m.com Regulations in the EU, for example, are progressively restricting the use of fluorinated greenhouse gases (F-gases) and other fluorochemicals, reflecting a broader trend towards tighter control over this class of chemistry. bundesumweltministerium.deloc.goveuropa.eu

Table of Mentioned Compounds

Compound Name
This compound
3,4-difluorobenzotrifluoride
N-bromosuccinimide (NBS)
Ferric bromide (FeBr₃)

Conclusion and Future Research Directions

Summary of Key Academic Contributions related to 3-Bromo-4,5-difluorobenzotrifluoride

Direct academic publications focusing exclusively on this compound are scarce in the currently available scientific literature. However, the academic contributions concerning structurally similar compounds, such as 3-bromo-4-fluorobenzotrifluoride (B1329879) and other polyhalogenated benzotrifluorides, provide a strong framework for understanding its potential significance.

Research on these related compounds has primarily established them as valuable intermediates in the synthesis of complex organic molecules. The presence of a bromine atom serves as a versatile synthetic handle for various cross-coupling reactions, while the trifluoromethyl group and fluorine atoms profoundly influence the electronic properties, lipophilicity, and metabolic stability of the resulting molecules. These characteristics are highly sought after in the development of pharmaceuticals and agrochemicals. For instance, the trifluoromethyl group is a key feature in many modern drugs due to its ability to enhance binding affinity and bioavailability.

The key academic contributions in this area can be summarized as:

Development of Synthetic Intermediates: Research has demonstrated the utility of brominated fluorobenzotrifluorides as building blocks. The bromine atom can be readily converted into other functional groups or used as a site for carbon-carbon bond formation, enabling the construction of elaborate molecular architectures.

Investigation of Reaction Mechanisms: Studies on related molecules have explored the mechanisms of electrophilic aromatic substitution, detailing how the directing effects of the fluorine and trifluoromethyl groups influence the regioselectivity of reactions like bromination.

Applications in Medicinal and Agrochemical Chemistry: The synthesis of various biologically active compounds has been achieved using precursors with the bromo-fluorobenzotrifluoride scaffold. These applications underscore the importance of this class of compounds in life sciences research.

Unexplored Reactivity and Synthetic Opportunities

The reactivity of this compound has not been extensively documented, presenting a fertile ground for synthetic exploration. The interplay of the electron-withdrawing trifluoromethyl and fluoro groups, along with the versatile bromo substituent, suggests several avenues for novel chemical transformations.

Unexplored Synthetic Transformations:

Reaction TypePotential ReagentsExpected ProductSignificance
Suzuki-Miyaura Coupling Aryl or alkyl boronic acids/esters, Pd catalyst, baseAryl- or alkyl-substituted 4,5-difluorobenzotrifluorideFormation of C-C bonds to build complex molecular skeletons.
Buchwald-Hartwig Amination Amines, Pd or Cu catalyst, baseN-substituted 4,5-difluoro-3-(trifluoromethyl)anilinesIntroduction of nitrogen-containing functional groups, crucial for pharmaceuticals.
Sonogashira Coupling Terminal alkynes, Pd/Cu catalyst, baseAlkynyl-substituted 4,5-difluorobenzotrifluoridesSynthesis of conjugated systems for materials science applications.
Nucleophilic Aromatic Substitution (SNAr) Strong nucleophiles (e.g., alkoxides, thiolates)Substitution of one of the fluorine atomsThe electron-deficient ring is activated towards SNAr, potentially allowing for regioselective substitution.
Lithiation/Grignard Formation Organolithium or Mg3-Lithio- or 3-(bromomagnesio)-4,5-difluorobenzotrifluorideCreation of a nucleophilic carbon center for reaction with various electrophiles.

The synthesis of this compound itself presents a challenge in regioselectivity. A plausible, though currently underexplored, synthetic route could involve the multi-step functionalization of a simpler fluorinated starting material, requiring precise control over the introduction of each substituent.

Potential for Novel Applications in Interdisciplinary Research

The unique electronic and steric properties imparted by the combination of bromine, fluorine, and a trifluoromethyl group suggest that this compound could be a valuable tool in various interdisciplinary fields.

Medicinal Chemistry and Drug Discovery: As a fragment or scaffold, this compound could be used in the synthesis of novel therapeutic agents. The trifluoromethyl group can improve metabolic stability and cell membrane permeability, while the fluorine atoms can modulate pKa and form specific interactions with biological targets. The bromine atom allows for its easy incorporation into larger molecules through established coupling chemistries.

Materials Science: The high electronegativity and polarity of the C-F and C-CF3 bonds could be exploited in the design of advanced materials. Polymers incorporating this moiety may exhibit enhanced thermal stability, chemical resistance, and specific dielectric properties, making them suitable for applications in electronics and high-performance coatings. Its incorporation into organic light-emitting diodes (OLEDs) or liquid crystals could also be an interesting area of investigation.

Agrochemicals: Many successful pesticides and herbicides contain fluorinated aromatic rings. nbinno.com The specific substitution pattern of this compound could lead to the development of new agrochemicals with improved efficacy, selectivity, and environmental profiles. nbinno.com

Challenges and Outlook in Fluorine Chemistry

The study and application of compounds like this compound are emblematic of the broader challenges and exciting future of fluorine chemistry.

Challenges:

Selective Synthesis: A primary challenge is the development of synthetic methods for the regioselective introduction of multiple fluorine and other halogen atoms onto an aromatic ring, particularly in the presence of a deactivating trifluoromethyl group.

Handling of Reagents: The synthesis of fluorinated compounds often involves hazardous reagents, such as elemental fluorine or hydrofluoric acid, requiring specialized equipment and handling procedures.

Limited Commercial Availability: The lack of widespread availability of complex starting materials like this one can be a barrier to research and development in many laboratories.

Outlook:

The field of fluorine chemistry is rapidly advancing, driven by the continued demand for fluorinated molecules in pharmaceuticals, agrochemicals, and materials science. Future research will likely focus on:

Late-Stage Fluorination: The development of new catalytic methods to introduce fluorine and trifluoromethyl groups into complex molecules at a late stage of synthesis will be a major area of focus.

Sustainable Methods: Creating more environmentally friendly and efficient processes for the synthesis of organofluorine compounds is a key goal.

Novel Building Blocks: As synthetic methods improve, there will be an increasing demand for novel, highly functionalized fluorinated building blocks like this compound to accelerate the discovery of new chemical entities with unique properties.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-4,5-difluorobenzotrifluoride, and how can regioselectivity be controlled?

  • Methodological Answer : Synthesis of polyhalogenated benzotrifluorides typically involves halogenation of fluorinated aromatic precursors. For example, 3-Bromobenzotrifluoride (C₇H₄BrF₃) is synthesized via electrophilic bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) under controlled temperatures (151–152°C) . To achieve regioselectivity in 4,5-difluoro-substituted derivatives, directing groups (e.g., boronic acids) may be employed. For instance, 4-Bromo-3-fluorophenylboronic acid (>97% purity) facilitates Suzuki-Miyaura couplings to introduce trifluoromethyl groups . Optimization of reaction conditions (temperature, solvent polarity) and monitoring via thin-layer chromatography (TLC) are critical to minimize byproducts.

Q. How should purity and stability of this compound be assessed during storage?

  • Methodological Answer : Purity analysis is typically performed using high-performance liquid chromatography (HPLC) with UV detection (e.g., >95.0% HLC grade) . For stability, store the compound at 0–6°C in amber vials to prevent photodegradation and hydrolysis. Regular NMR (¹H/¹⁹F) and mass spectrometry checks are recommended. Related bromo-fluorobenzene derivatives, such as 4-Bromo-2-fluorobenzyl bromide, show stability at room temperature but degrade upon prolonged exposure to moisture .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer : A multi-technique approach is advised:
  • ¹⁹F NMR : To confirm fluorine substitution patterns (δ -60 to -110 ppm for CF₃ groups) .
  • GC-MS : For molecular ion identification (e.g., m/z ≈ 267 for C₇H₂BrF₅).
  • Elemental Analysis : To verify Br/F stoichiometry (e.g., C%: 30.1, Br%: 28.5, F%: 33.2).
  • X-ray Crystallography : If single crystals are obtainable via ethanol recrystallization .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, reducing electrophilic substitution but enhancing oxidative addition in palladium-catalyzed couplings. For example, in Buchwald-Hartwig aminations, the CF₃ group increases oxidative stability of the Pd catalyst but may require higher temperatures (e.g., 110°C in toluene) . Computational studies (DFT) can model charge distribution to predict reactive sites. Contrastingly, bromine acts as a leaving group, enabling Suzuki couplings with aryl boronic acids (e.g., 2-Bromo-4-(trifluoromethyl)phenylboronic acid, >97% yield) .

Q. How can contradictory data on reaction yields for halogen exchange in this compound be resolved?

  • Methodological Answer : Discrepancies often arise from solvent polarity or trace moisture. For example, fluorination of 3-Bromo-4,5-dimethylbenzoic acid using KF in DMF yields 60–80% product, but anhydrous conditions (molecular sieves) improve reproducibility . Systematic variation of parameters (e.g., catalyst loading, reaction time) with Design of Experiments (DoE) software can identify critical factors. Cross-validate results using independent methods (e.g., isotopic labeling for mechanistic studies).

Q. What computational strategies predict the environmental toxicity of this compound degradation intermediates?

  • Methodological Answer : Employ quantitative structure-activity relationship (QSAR) models to assess toxicity of debrominated or hydroxylated byproducts. For instance, methylated dibromobisphenol A intermediates from TBBPA degradation show residual toxicity (EC₅₀: 12–15 mg/L in luminescent bacteria assays) . Molecular docking simulations can predict binding affinity to biological receptors (e.g., estrogen receptors). Experimental validation via microbial viability assays (e.g., Vibrio fischeri) is recommended .

Key Recommendations

  • Synthesis : Prioritize anhydrous conditions and Lewis acid catalysts for bromination .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) .
  • Safety : Follow GHS guidelines for brominated compounds (e.g., PPE, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4,5-difluorobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
3-Bromo-4,5-difluorobenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.